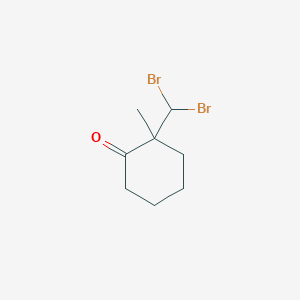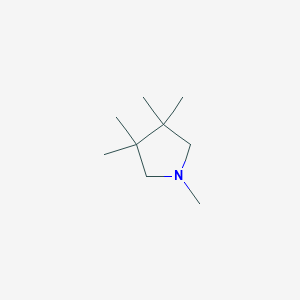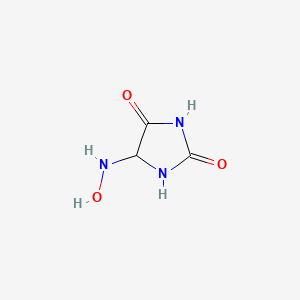
2-(Dibromomethyl)-2-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibromomethyl)-2-methylcyclohexan-1-one is an organic compound characterized by the presence of two bromine atoms attached to a methyl group on a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-2-methylcyclohexan-1-one typically involves the bromination of 2-methylcyclohexanone. One common method is the reaction of 2-methylcyclohexanone with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dibromomethyl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form 2-methylcyclohexanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 2-(Hydroxymethyl)-2-methylcyclohexan-1-one.
Reduction: 2-Methylcyclohexanone.
Oxidation: 2-(Carboxymethyl)-2-methylcyclohexan-1-one.
Applications De Recherche Scientifique
2-(Dibromomethyl)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dibromomethyl)-2-methylcyclohexan-1-one involves its reactivity with nucleophiles and electrophiles. The dibromomethyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
2-Bromomethyl-2-methylcyclohexan-1-one: Similar structure but with only one bromine atom.
2,2-Dibromocyclohexanone: Lacks the methyl group on the cyclohexanone ring.
2-Methylcyclohexanone: The parent compound without bromine substitution.
Uniqueness: 2-(Dibromomethyl)-2-methylcyclohexan-1-one is unique due to the presence of two bromine atoms on the methyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
61279-07-0 |
|---|---|
Formule moléculaire |
C8H12Br2O |
Poids moléculaire |
283.99 g/mol |
Nom IUPAC |
2-(dibromomethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Br2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3 |
Clé InChI |
ZTOBOQRTSZZIJL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)

![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)



![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

